2,4-Dihydroxybutanoic acid

Descripción

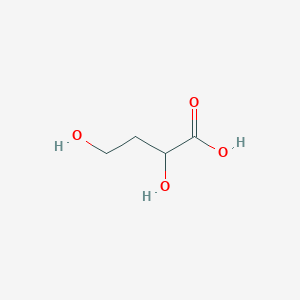

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYGCFHQAXXBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862684 | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1518-62-3 | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,4-Dihydroxybutanoic Acid: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybutanoic acid (DHB), also known as 2,4-dihydroxybutyrate, is a short-chain hydroxy fatty acid. While it has gained significant attention as a platform chemical for the synthesis of various valuable compounds, including the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTB) used in animal nutrition, its natural occurrence is not widespread. This technical guide provides a comprehensive overview of the known natural sources of this compound, quantitative data where available, and detailed experimental protocols for its detection and quantification in biological matrices. The primary focus of this document is on the endogenous presence of DHB, with a brief mention of its biotechnological production for context.

Natural Occurrence and Sources

The presence of this compound in nature is limited and typically observed in trace amounts. The majority of scientific literature discusses the synthetic production of DHB through metabolic engineering of microorganisms. However, endogenous production has been identified in a few specific biological contexts and organisms.

Human Metabolism and Disease

The most well-documented natural occurrence of this compound in humans is associated with the rare genetic disorder, succinic semialdehyde dehydrogenase (SSADH) deficiency . In individuals with this condition, the impaired metabolism of the neurotransmitter gamma-aminobutyric acid (GABA) leads to an accumulation of gamma-hydroxybutyric acid (GHB). It is hypothesized that this compound is formed as a metabolite of GHB.[1]

Occurrence in the Animal Kingdom

Metabolomic studies have detected the presence of this compound in various animal species, although quantitative data is largely unavailable. These include:

-

Avian Species: Chickens (Gallus gallus) and ducks (Anatidae) have been reported to contain trace amounts of DHB.

-

Mammalian Species: The presence of DHB has also been noted in domestic pigs (Sus scrofa domestica).

Occurrence in the Plant Kingdom

The identification of this compound in the plant kingdom is based on untargeted metabolomics analyses of a few model organisms and economically important plants. These include:

-

Vitis vinifera (Grapevine): Metabolomic profiling of grapevine has indicated the presence of DHB.

-

Lotus japonicus: This model legume has also been shown to contain this compound.[2]

-

Arabidopsis thaliana: As a key model organism in plant biology, metabolomic studies of Arabidopsis thaliana have identified DHB.[3]

It is important to note that for the animal and plant sources mentioned, the reported presence of DHB is from large-scale metabolomic screening studies. These studies often identify a vast number of compounds, and the biological significance and concentration of each individual metabolite, including DHB, are not always further investigated.

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is scarce. The most reliable data comes from studies on human subjects.

| Natural Source | Biospecimen | Condition | Concentration Range | Reference |

| Homo sapiens | Serum | Normal | < 0.12–1.38 mg/L | [4] |

| Homo sapiens | Urine | Normal | 0.72–26.2 mg/L | [4] |

Note: Data for plant and animal sources are currently not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in biological samples. Given the available literature, a specific protocol for human biofluids is presented, followed by a more general protocol for plant and animal tissues.

Protocol 1: Quantification of this compound in Human Urine and Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methods used for the analysis of organic acids in human samples.

1. Sample Preparation and Extraction

-

Sample Collection: Collect random urine samples in sterile, preservative-free containers. Collect whole blood and separate the serum by centrifugation.

-

Internal Standard Addition: To a defined volume of urine (e.g., 1 mL, normalized to creatinine (B1669602) concentration) or serum (e.g., 0.5 mL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar organic acid not present in the sample).

-

Acidification: Acidify the sample to a pH below 2 with a strong acid (e.g., 6M HCl). This ensures that the organic acids are in their protonated form, which is more amenable to extraction.

-

Liquid-Liquid Extraction: Perform a sequential liquid-liquid extraction with organic solvents.

-

Add 2.5 mL of ethyl acetate (B1210297) to the acidified sample, vortex vigorously for 1 minute, and centrifuge to separate the phases. Collect the upper organic layer.

-

Repeat the extraction with 2.5 mL of diethyl ether.

-

Combine the organic extracts.

-

-

Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

2. Derivatization

-

To the dried residue, add a derivatizing agent to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common method is silylation.

-

Add 75 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine (B92270) to the dried extract.

-

Cap the vial tightly and heat at 75°C for 30 minutes to ensure complete derivatization.

3. GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm HP-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 5 minutes.

-

Ramp: Increase at 8°C/min to 280°C.

-

Hold: Hold at 280°C for 10 minutes.

-

-

Injector Temperature: 300°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound and the internal standard.

-

4. Data Analysis

-

Identify the peak corresponding to the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

Protocol 2: General Protocol for the Extraction of Organic Acids from Plant Tissues

This protocol provides a general workflow for the extraction of organic acids from plant material. Optimization may be required for specific plant tissues.

1. Sample Preparation

-

Harvesting and Freezing: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction

-

Extraction Solvent: Prepare an 80% (v/v) ethanol (B145695) solution in water.

-

Extraction Procedure:

-

Weigh a known amount of the frozen plant powder (e.g., 100 mg) into a microcentrifuge tube.

-

Add 1 mL of the 80% ethanol extraction solvent.

-

Vortex thoroughly and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes), with intermittent vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction on the pellet with a fresh aliquot of the extraction solvent to ensure complete recovery.

-

Pool the supernatants.

-

3. Purification (Optional, but Recommended)

-

Solid-Phase Extraction (SPE): To remove interfering compounds such as pigments and sugars, the extract can be passed through an anion exchange SPE cartridge.

-

Condition the cartridge according to the manufacturer's instructions.

-

Load the extract onto the cartridge. Organic acids will bind to the stationary phase.

-

Wash the cartridge with a non-polar solvent to remove lipids and other non-polar compounds.

-

Elute the organic acids with a suitable acidic or basic solvent.

-

-

Drying: Evaporate the purified extract to dryness under a stream of nitrogen.

4. Analysis

The dried and purified extract can then be derivatized and analyzed by GC-MS as described in Protocol 1, or analyzed by other methods such as liquid chromatography-mass spectrometry (LC-MS) which may not require derivatization.

Signaling Pathways and Logical Relationships

The formation of this compound in humans is linked to the metabolic pathway of GABA. In SSADH deficiency, the normal degradation of GABA is blocked, leading to the accumulation of upstream metabolites and the activation of alternative metabolic routes.

References

biological role of 2,4-dihydroxybutanoic acid in metabolism

An in-depth analysis of the current scientific literature reveals that the primary biological significance of 2,4-dihydroxybutanoic acid (DHB), also known as 2,4-dihydroxybutyrate, lies not in a well-defined endogenous metabolic role within human or animal systems, but in its burgeoning importance as a platform chemical in industrial biotechnology. Research has predominantly focused on establishing and optimizing synthetic metabolic pathways for its microbial production. This technical guide synthesizes the existing knowledge on the biosynthesis of DHB, its applications, and the limited understanding of its natural occurrence and function.

Overview of this compound

This compound (C₄H₈O₄) is a short-chain hydroxy fatty acid.[1] While it has been detected in some foods and is classified as a secondary metabolite, its physiological role remains largely uninvestigated.[2] The significant interest in DHB stems from its utility as a precursor for the chemical synthesis of 2-hydroxy-4-(methylthio)butyrate (HMTB), an analogue of the essential amino acid methionine, widely used in animal nutrition.[3][4]

Engineered Biosynthetic Pathways for this compound Production

The absence of a known natural metabolic pathway for DHB has spurred the development of several synthetic routes in microorganisms, primarily the bacterium Escherichia coli. These pathways leverage precursors from central carbon metabolism.

Biosynthesis from Homoserine

A prominent synthetic pathway converts L-homoserine, an intermediate in the biosynthesis of threonine and methionine, into DHB in two enzymatic steps.[3] This pathway involves the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by the reduction of OHB to DHB.[3]

Caption: Engineered pathway for DHB synthesis from L-homoserine.

Biosynthesis from Glucose and Methanol (B129727)

A hybrid pathway has been engineered in E. coli to produce DHB from the co-utilization of glucose and methanol.[5] In this pathway, methanol is oxidized to formaldehyde, which then condenses with pyruvate (B1213749) (derived from glycolysis) to form 2-keto-4-hydroxybutyrate. This intermediate is subsequently reduced to DHB.[5]

Caption: DHB synthesis from glucose and methanol in engineered E. coli.

Biosynthesis from Ethylene (B1197577) Glycol

A five-step linear pathway has been constructed to produce DHB from ethylene glycol.[6] This pathway involves a series of enzymatic conversions, including oxidation, aldol (B89426) condensation, dehydration, and reduction reactions.[6]

Caption: Five-step pathway for DHB synthesis from ethylene glycol.

Quantitative Data on DHB Production

The optimization of these synthetic pathways through metabolic engineering has led to significant production titers of DHB in E. coli.

| Substrate(s) | Host Organism | Production Titer (g/L) | Yield (g/g or mol/mol) | Reference |

| Glucose | E. coli | 22.0 | - | [7] |

| Methanol and Glucose | E. coli | 14.6 | - | [5] |

| Homoserine | E. coli | 5.3 | 0.1 g/g | [3] |

| Glycolaldehyde | E. coli | 1.0 | - | [6] |

| Ethylene Glycol | E. coli | 0.8 | - | [6] |

Experimental Protocols

Detailed experimental protocols are specific to each study and are best sourced from the full-text publications. However, a general workflow for the development and assessment of DHB-producing microbial strains can be outlined.

Caption: General experimental workflow for microbial DHB production.

Key methodologies employed in the cited research include:

-

Strain Engineering: Standard molecular biology techniques are used to clone genes encoding the pathway enzymes and to knock out competing metabolic pathways to enhance the flux towards DHB.[5]

-

Enzyme Engineering: Structure-based protein engineering has been used to improve the activity and cofactor specificity of key enzymes, such as OHB reductase.[3][8]

-

Fermentation: Fed-batch cultivation in bioreactors is commonly used to achieve high cell densities and high-level production of DHB.[3][5][7]

-

Analytical Chemistry: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for the quantification of DHB in culture supernatants.

Limited Role in Endogenous Metabolism

The natural biological role of this compound is not well-established. It is considered a secondary metabolite, which are compounds not essential for the primary growth and development of an organism but may have roles in defense or signaling.[2]

DHB has been detected in some food sources, including poultry and swine, suggesting it could be a potential biomarker for dietary intake.[2] There is also a mention of consistently increased amounts of this metabolite in patients with succinic semialdehyde dehydrogenase deficiency, an inborn error of metabolism.[9] However, in healthy individuals, it is typically absent or present in only trace amounts in urine, particularly in neonates.[9]

It is important to distinguish this compound from its isomers, such as 3,4-dihydroxybutanoic acid, which is a normal human urinary metabolite with increased excretion in succinic semialdehyde dehydrogenase deficiency.

Conclusion

The biological role of this compound is currently defined by its utility in synthetic biology and biotechnology rather than a significant endogenous metabolic function. The development of various microbial biosynthetic pathways has enabled its production from renewable feedstocks, positioning it as a valuable platform chemical, particularly as a precursor to the methionine analogue HMTB. While traces of DHB have been identified in some biological contexts, its natural physiological significance remains an open area for future research. For researchers and drug development professionals, the primary relevance of DHB currently lies in its synthesis and biotransformation, rather than as a target or modulator of endogenous metabolic pathways.

References

- 1. This compound | C4H8O4 | CID 192742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1518-62-3 [smolecule.com]

- 3. Construction of a synthetic metabolic pathway for the production of 2,4-dihydroxybutyric acid from homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly efficient biosynthesis of 2,4-dihydroxybutyric acid by a methanol assimilation pathway in engineered Escherichia coli - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-dihydroxy-Butanoic acid | 1518-62-3 [chemicalbook.com]

The Emerging Role of 2,4-Dihydroxybutanoic Acid as a Versatile Precursor in Biosynthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybutanoic acid (DHB), a C4 hydroxy fatty acid, is gaining significant attention as a valuable precursor molecule in industrial biotechnology and pharmaceutical development.[1] While not a common metabolite in primary metabolism, engineered biosynthetic pathways have demonstrated its potential as a building block for a range of valuable chemicals, including the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTB), 1,3-propanediol, and 1,2,4-butanetriol.[2][3][4] Furthermore, its chiral nature and multiple reactive groups make it an attractive monomer for the synthesis of novel biocompatible and biodegradable polymers.[5] This technical guide provides an in-depth overview of the biosynthetic pathways leading to DHB, quantitative production data, detailed experimental protocols, and visualizations of the core metabolic routes.

Biosynthetic Pathways of this compound

Several synthetic metabolic pathways have been successfully engineered in microbial hosts, primarily Escherichia coli, for the production of DHB from various renewable feedstocks. These pathways converge on the key intermediate, 2-oxo-4-hydroxybutyrate (OHB), which is subsequently reduced to DHB.

The Homoserine-Dependent Pathway

One of the most well-established routes to DHB utilizes the naturally occurring amino acid L-homoserine, an intermediate in the aspartate metabolic pathway.[6] This two-step pathway involves:

-

Transamination of L-homoserine: A homoserine transaminase catalyzes the conversion of L-homoserine to 2-oxo-4-hydroxybutyrate (OHB).[6]

-

Reduction of OHB: An OHB reductase, often an engineered enzyme such as a modified malate (B86768) dehydrogenase or lactate (B86563) dehydrogenase, reduces OHB to (L)-2,4-dihydroxybutanoate (L-DHB).[2][6] This reduction step is typically dependent on the cofactor NADH or NADPH.[7]

Recent research has focused on cofactor engineering to improve the efficiency of this pathway. Shifting the cofactor preference of the OHB reductase from NADH to NADPH has been shown to be advantageous for aerobic production processes, leading to a 50% increase in DHB yield in shake-flask experiments.[7][8]

The Ethylene (B1197577) Glycol-Based Pathway

A carbon-conserving, five-step synthetic pathway has been developed to produce DHB from ethylene glycol, a non-food feedstock.[9] This linear pathway involves the following enzymatic conversions:

-

Ethylene Glycol to Glycolaldehyde (B1209225): Catalyzed by ethylene glycol dehydrogenase.[9]

-

Glycolaldehyde to D-Threose: D-threose aldolase (B8822740) mediates the condensation of two glycolaldehyde molecules.[9]

-

D-Threose to D-Threono-1,4-lactone: Oxidation by D-threose dehydrogenase.[9]

-

D-Threono-1,4-lactone to D-Threonate: This can occur spontaneously or be catalyzed by D-threono-1,4-lactonase.[9]

-

D-Threonate to 2-Oxo-4-hydroxybutyrate (OHB): Dehydration by D-threonate dehydratase.[9]

-

OHB to DHB: Reduction by an OHB reductase.[9]

This pathway offers a high theoretical yield due to its carbon-conserving nature.[9]

Methanol (B129727) and Glucose Co-utilization Pathway

A novel biosynthetic route enables the production of DHB from a mixture of methanol and glucose.[10] This pathway leverages C1 assimilation from methanol and combines it with a C3 intermediate from glycolysis:

-

Methanol to Formaldehyde (B43269): Methanol dehydrogenase converts methanol to formaldehyde.[10]

-

Formaldehyde and Pyruvate (B1213749) to OHB: A pyruvate-dependent aldolase catalyzes the condensation of formaldehyde and pyruvate (derived from glucose via glycolysis) to form the key intermediate, 2-keto-4-hydroxybutyric acid (OHB).[10]

-

OHB to DHB: The final step is the enzymatic reduction of OHB to DHB.[10]

This approach demonstrates the potential for utilizing alternative and sustainable feedstocks for DHB production.[10]

Quantitative Data on DHB Production

The fermentative production of DHB has been demonstrated in engineered E. coli, with varying titers and yields depending on the biosynthetic pathway, host strain engineering, and cultivation conditions.

| Pathway | Substrate(s) | Host Organism | Production Titer (g/L) | Yield | Reference |

| Homoserine-Dependent | Glucose | E. coli | 22.0 | Not specified | [1] |

| Homoserine-Dependent | Glucose | E. coli | 5.3 | 0.1 g/g | [6] |

| Homoserine-Dependent (Cofactor Engineered) | Glucose | E. coli | Not specified | 0.25 mol/mol | [7] |

| Methanol/Glucose Co-utilization | Methanol, Glucose | E. coli | 14.6 | Not specified | [3][10] |

| Ethylene Glycol-Based | Ethylene Glycol | E. coli | 0.8 | 0.15 mol/mol | [9] |

| Ethylene Glycol-Based | Glycolaldehyde | E. coli | 1.0 | 0.11 mol/mol | [9] |

Experimental Protocols

Shake-Flask Cultivation for DHB Production

This protocol is adapted from methodologies for DHB production in engineered E. coli.[2]

a. Pre-culture Preparation:

-

Inoculate a single colony of the engineered E. coli strain from an LB agar (B569324) plate into a 15 mL Falcon tube containing 3 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

-

Incubate at 37°C with shaking at 220 rpm for 8 hours.

-

Transfer 0.5 mL of the first pre-culture into 10 mL of M9 minimal medium supplemented with 0.2 g/L L-methionine, 0.2 g/L L-threonine, and the appropriate antibiotic.

-

Incubate for 16 hours under the same conditions.

b. Main Culture:

-

Harvest the cells from the second pre-culture by centrifugation at 6,000 x g for 5 minutes at room temperature.

-

Inoculate 25 mL of M9 minimal medium in a 250 mL baffled shake flask with the harvested cells to a starting OD600 of 0.2. The medium should be supplemented with 0.2 g/L L-methionine, 0.2 g/L L-threonine, and the appropriate antibiotic.

-

Incubate at 37°C with shaking at 220 rpm.

-

When the OD600 reaches approximately 0.6, induce the expression of the pathway genes by adding 1 mM IPTG.

-

Withdraw samples periodically for analysis. Centrifuge the samples at 16,000 x g for 2 minutes at room temperature and store the supernatant at -20°C for HPLC or LC-MS/MS analysis.

Analytical Methods for DHB Quantification

Extracellular DHB concentrations are typically determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

a. HPLC Analysis:

-

Filter-sterilize the supernatant samples using 0.2 µm filters.

-

Analyze the samples using a UHPLC system equipped with a refractive index (RI) and a UV/Vis detector.

-

Use a Rezex™ ROA-Organic Acid H+ (8%) column (e.g., 300 mm × 7.8 mm) for separation, protected by a suitable guard column.

-

Set the column oven temperature to 80°C.

-

Use 0.5 mM H₂SO₄ as the mobile phase with a flow rate of 0.5 mL/min.

-

Inject a sample volume of 20 µL.

b. LC-MS/MS Analysis: For more sensitive and specific quantification, especially at lower concentrations, LC-MS/MS is recommended.

-

Prepare samples as for HPLC analysis.

-

Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ Focus).

-

Chromatographic separation can be achieved using a C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).

-

The mass spectrometer is typically operated in negative electrospray ionization mode.

OHB Reductase Activity Assay

This assay measures the specific activity of NAD(P)H-dependent OHB reductases.[2]

-

Perform enzymatic assays in 96-well flat-bottomed microtiter plates at 37°C.

-

The reaction mixture should contain a suitable buffer (e.g., pH 7.0), 2 mM OHB, and 0.25 mM NAD(P)H.

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the decrease in NAD(P)H absorbance at 340 nm using a plate reader.

-

Calculate the specific activity based on the rate of NAD(P)H oxidation.

Conclusion

This compound is a promising bio-based platform chemical with diverse applications. The development of synthetic biosynthetic pathways in microbial hosts has enabled its production from a variety of renewable feedstocks. Continued research in enzyme engineering, metabolic pathway optimization, and fermentation process development will be crucial for realizing the full industrial potential of DHB. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working in this exciting field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1518-62-3 [smolecule.com]

- 4. Frontiers | Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway [frontiersin.org]

- 5. 2,4-dihydroxybutyric acid as a biomonomer precursor for new biocompatible and biodegradable polymers | ANR [anr.fr]

- 6. Construction of a synthetic metabolic pathway for the production of 2,4-dihydroxybutyric acid from homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly efficient biosynthesis of 2,4-dihydroxybutyric acid by a methanol assimilation pathway in engineered Escherichia coli - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,4-Dihydroxybutanoic Acid: Chemical Structure, Properties, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybutanoic acid (DHB), also known as 2,4-dihydroxybutyrate, is a versatile four-carbon hydroxy fatty acid with growing significance in biotechnology and chemical synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and state-of-the-art biosynthetic production methods. Detailed experimental protocols for synthesis, purification, and analysis are presented, alongside quantitative data from various studies. Furthermore, this document illustrates the engineered metabolic pathways for DHB production and the logical workflow for strain development using standardized diagrams. This technical guide serves as a critical resource for researchers and professionals engaged in metabolic engineering, synthetic biology, and the development of bio-based chemicals and pharmaceuticals.

Chemical Structure and Identification

This compound is a butyric acid derivative characterized by the presence of hydroxyl groups at the C2 and C4 positions. Its chemical structure confers upon it both acidic and alcoholic properties, making it a reactive and versatile chemical building block.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1518-62-3 | [1] |

| Molecular Formula | C₄H₈O₄ | [1] |

| Molecular Weight | 120.10 g/mol | [1] |

| Canonical SMILES | C(CO)C(C(=O)O)O | [1] |

| InChI | InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8) | [1] |

| InChIKey | UFYGCFHQAXXBCF-UHFFFAOYSA-N | [1] |

| Synonyms | 2,4-Dihydroxybutyrate, 3-Deoxytetronic acid |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its purification, formulation, and application. The presence of two hydroxyl groups and a carboxylic acid moiety makes it a highly polar and water-soluble compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Melting Point | 167-169 °C | [2] |

| Boiling Point (Predicted) | 412.0 ± 30.0 °C | [2] |

| Density (Predicted) | 1.420 ± 0.06 g/cm³ | [2] |

| Water Solubility (Predicted) | 700 g/L | [3] |

| pKa (Strongest Acidic, Predicted) | 3.67 - 3.71 | [2][3] |

| logP (Predicted) | -1.5 | [3] |

Biosynthesis and Metabolic Engineering

As there is no known natural metabolic pathway for the high-yield production of this compound, significant research has focused on developing synthetic pathways in microbial hosts, primarily Escherichia coli. These engineered pathways leverage central metabolites and heterologous enzymes to achieve efficient conversion.

Biosynthetic Pathway from Homoserine

One of the most successful strategies for DHB production involves a two-step conversion from the amino acid L-homoserine, a natural intermediate in E. coli.[4] This pathway first involves the deamination of L-homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by the reduction of OHB to DHB.[4]

Biosynthetic Pathway from Glucose and Methanol (B129727)

A novel approach utilizes a combination of glucose and methanol as feedstocks.[5] In this pathway, methanol is oxidized to formaldehyde, which is then condensed with pyruvate (B1213749) (derived from glucose glycolysis) to form the key intermediate 2-keto-4-hydroxybutyric acid (OHB). OHB is subsequently reduced to DHB.

Logical Workflow for Strain Engineering

The development of high-producing E. coli strains for DHB typically follows a systematic metabolic engineering workflow. This involves the identification and introduction of the biosynthetic pathway, followed by optimization steps to enhance precursor supply, reduce competing pathways, and balance cofactors.

Quantitative Production Data

Several studies have reported the fermentative production of this compound in engineered E. coli. The following table summarizes key production parameters from different biosynthetic pathways and fermentation strategies.

Table 3: Fermentative Production of this compound in Engineered E. coli

| Precursor(s) | Fermentation Mode | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

| Glucose (via Homoserine) | Fed-batch | 5.3 | 0.1 g/g | Not Reported | |

| Glucose & Methanol | Fed-batch | 14.6 | Not Reported | Not Reported | [5] |

| Glucose (via Homoserine) | Shake-flask | 0.9 | 0.10 mol/mol | 0.035 | [6] |

| Ethylene (B1197577) Glycol | Shake-flask | 0.8 | 0.15 mol/mol | Not Reported | [7] |

Experimental Protocols

Microbial Synthesis of this compound (Fed-Batch Fermentation)

This protocol is a generalized procedure based on common practices for high-density fed-batch fermentation of engineered E. coli for metabolite production.[8][9][10][11][12]

-

Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 220 rpm.

-

Inoculum Culture: Transfer the overnight pre-culture into 100 mL of defined mineral medium (e.g., M9 medium) supplemented with glucose (10 g/L) and the required antibiotic in a 500 mL shake flask. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 4-6.

-

Bioreactor Setup: Prepare a 2 L bioreactor containing 1 L of defined fermentation medium with an initial glucose concentration of 20 g/L. Sterilize the bioreactor and medium.

-

Inoculation: Inoculate the bioreactor with the inoculum culture to an initial OD₆₀₀ of approximately 0.2.

-

Batch Phase: Cultivate at 37°C. Maintain the pH at 7.0 using automated addition of a base (e.g., 25% NH₄OH). Maintain dissolved oxygen (DO) above 30% by controlling the agitation speed (e.g., 400-800 rpm) and airflow.

-

Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate a fed-batch strategy. Supply a concentrated glucose solution (e.g., 500 g/L) at a pre-determined rate (e.g., exponential feed to maintain a specific growth rate) to maintain a low glucose concentration in the bioreactor.

-

Induction: When the OD₆₀₀ reaches a desired level (e.g., 20-30), induce the expression of the biosynthetic pathway genes by adding an inducer (e.g., 0.1-1 mM IPTG).

-

Production Phase: Continue the fed-batch fermentation for 24-48 hours post-induction, maintaining the pH and DO levels.

-

Sampling: Periodically collect samples to monitor cell growth (OD₆₀₀) and quantify extracellular DHB concentration using HPLC.

Purification of this compound from Fermentation Broth

This protocol outlines a general procedure for the recovery and purification of the water-soluble DHB from the culture supernatant.[4]

-

Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted DHB.

-

Filtration: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and particulate matter.

-

Further Purification (Optional): Depending on the required purity, further purification steps such as ion-exchange chromatography or crystallization may be employed. The high water solubility of DHB makes these steps challenging.

Quantification of this compound by HPLC

This protocol is based on a typical method for the analysis of organic acids from biological samples.[6]

-

Sample Preparation: Collect a sample of the culture supernatant. Centrifuge to remove cells and filter through a 0.2 µm syringe filter into an HPLC vial.

-

HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) or UV/Vis detector.

-

Chromatographic Column: Employ a column suitable for organic acid analysis, such as a Rezex™ ROA-Organic Acid H⁺ (8%) column (e.g., 300 mm x 7.8 mm).

-

Mobile Phase: Use an isocratic mobile phase of dilute sulfuric acid (e.g., 0.5 mM H₂SO₄).

-

Running Conditions:

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Maintained at a constant temperature (e.g., 60-80°C).

-

-

Quantification: Prepare a standard curve using known concentrations of pure this compound. Quantify the DHB in the samples by comparing the peak area to the standard curve.

Analysis of this compound by GC-MS

This protocol provides a general workflow for the analysis of DHB in biological fluids using Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires derivatization.[13]

-

Sample Preparation and Extraction:

-

To 1 mL of sample (e.g., cell-free supernatant, serum, or urine), add an internal standard (e.g., a deuterated analog).

-

Acidify the sample to pH 1-2 with HCl.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., 5 mL of ethyl acetate). Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Incubate at 60°C for 60 minutes to allow for the trimethylsilylation of the hydroxyl and carboxyl groups.

-

-

GC-MS Analysis:

-

GC Column: Use a suitable capillary column, such as a TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Operate in split mode with an injector temperature of 280°C.

-

Oven Program: Implement a temperature gradient, for example, starting at 80°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 3 minutes.

-

MS Detector: Operate in electron impact (EI) ionization mode.

-

Data Acquisition: Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the derivatized DHB.

-

Enzymatic Assay for OHB Reductase Activity

This is a generalized spectrophotometric assay to determine the activity of 2-oxo-4-hydroxybutyrate (OHB) reductase by monitoring the consumption of NADH or NADPH.[6]

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

OHB (substrate, e.g., 2 mM)

-

NADH or NADPH (cofactor, e.g., 0.25 mM)

-

-

Enzyme Preparation: Prepare a solution of the purified OHB reductase or a cell-free extract containing the enzyme in a cold buffer.

-

Assay Procedure:

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH/NADPH.

-

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C1 (-COOH) | ~175-180 | ~11-13 | singlet |

| C2 (-CH(OH)-) | ~70-75 | ~4.0-4.2 | triplet |

| C3 (-CH₂-) | ~35-40 | ~1.8-2.0 | multiplet |

| C4 (-CH₂OH) | ~60-65 | ~3.6-3.8 | triplet |

Note: Predicted values can vary based on the software and parameters used. The proton of the carboxylic acid and hydroxyl groups are exchangeable and may not always be observed.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, typically from GC-MS analysis after derivatization or from LC-MS.

Table 5: Key Mass Spectrometry Fragments for Trimethylsilyl (TMS) Derivatized this compound

| m/z | Interpretation |

| 219 | [M - CH₃ - COOTMS]⁺ |

| 103 | [CH₂(OTMS)]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Applications and Future Perspectives

This compound is a promising platform chemical with a range of potential applications:

-

Chemical Synthesis: It serves as a precursor for the synthesis of the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTB), which is used in animal feed.

-

Biomarker Research: Its detection in certain foods and biological fluids suggests its potential as a biomarker for dietary intake or specific metabolic states.

-

Pharmaceuticals: The chiral nature and functional groups of DHB make it an interesting building block for the synthesis of pharmaceutical compounds.

Future research will likely focus on optimizing the microbial production of DHB to improve titers, yields, and productivity, making it a more economically viable bio-based chemical. Further exploration of its biological activities and potential applications in drug development is also warranted.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biosynthesis of this compound. The compilation of quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and engineering workflows offers a valuable resource for the scientific community. As research in synthetic biology and metabolic engineering continues to advance, the efficient and sustainable production of DHB from renewable feedstocks is poised to become a reality, unlocking its full potential as a versatile platform chemical.

References

- 1. This compound | C4H8O4 | CID 192742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1518-62-3,2,4-dihydroxy-Butanoic acid | lookchem [lookchem.com]

- 3. Showing Compound this compound (FDB021980) - FooDB [foodb.ca]

- 4. WO2014009435A1 - Method for the preparation of 2,4-dihydroxybutyrate - Google Patents [patents.google.com]

- 5. Highly efficient biosynthesis of 2,4-dihydroxybutyric acid by a methanol assimilation pathway in engineered Escherichia coli - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of Experiment for Fed-batch Process Development in Shaken Cultures [presens.de]

- 10. Frontiers | Repetitive Fed-Batch: A Promising Process Mode for Biomanufacturing With E. coli [frontiersin.org]

- 11. High-level fed-batch fermentative expression of an engineered Staphylococcal protein A based ligand in E. coli: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

An In-Depth Technical Guide to 2,4-Dihydroxybutanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dihydroxybutanoic acid (2,4-DHB), a molecule of growing interest in biotechnology and chemical synthesis. This document covers the historical discovery, key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its emerging applications.

Discovery and History

This compound, also known as 2,4-dihydroxybutyrate or 3-deoxytetronate, was first documented in 1987.[1] It was identified as a novel metabolite in the degradation pathway of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) by a new bacterial isolate. This initial discovery highlighted the role of microorganisms in the biotransformation of xenobiotic compounds and placed 2,4-DHB on the map as a unique biochemical entity.

While initially observed as a metabolic byproduct, subsequent research has focused on its potential as a valuable bio-based platform chemical. It is recognized as a secondary metabolite, meaning it is not essential for the primary growth and survival of an organism but may play roles in defense or signaling.[2] Its presence has since been detected in various natural sources, including plants like grapevine (Vitis vinifera) and Lotus japonicus, as well as in trace amounts in animal-derived food products such as chicken, duck, and pork.[2] This has led to investigations into its potential as a biomarker for dietary intake.[2]

In recent years, the focus has shifted towards the development of microbial fermentation processes for the efficient production of 2,4-DHB from renewable feedstocks, signaling its transition from a mere metabolic curiosity to a target molecule for industrial biotechnology.

Physicochemical Properties

This compound is a short-chain hydroxy acid with the chemical formula C₄H₈O₄.[3] Its structure features hydroxyl groups at the second and fourth carbon positions of the butanoic acid backbone.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₄ | [3] |

| Molecular Weight | 120.10 g/mol | [3] |

| CAS Number | 1518-62-3 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,4-dihydroxybutyrate, 3-deoxytetronic acid | [3] |

| Physical Description | Solid | [3] |

| Water Solubility | 700 g/L (Predicted) | [4] |

| logP | -1.5 (Predicted) | [4] |

| pKa (Strongest Acidic) | 3.67 (Predicted) | [4] |

Experimental Protocols

This section provides detailed methodologies for the microbial production, purification, and analysis of this compound.

Microbial Production in Engineered Escherichia coli

Several synthetic metabolic pathways have been engineered in E. coli for the production of 2,4-DHB from various carbon sources. Below is a general protocol for fed-batch fermentation.

3.1.1. Materials and Reagents

-

Engineered E. coli strain harboring the desired 2,4-DHB production pathway

-

Luria-Bertani (LB) medium

-

M9 minimal medium

-

Carbon source (e.g., glucose, methanol)

-

Appropriate antibiotics for plasmid maintenance

-

Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

-

Bioreactor (e.g., 5 L)

3.1.2. Protocol

-

Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 220 rpm for 12-16 hours.

-

Inoculum Culture: Transfer the seed culture to 500 mL of M9 minimal medium supplemented with the carbon source and antibiotic in a 2 L flask. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 4.0-6.0.

-

Bioreactor Inoculation: Inoculate a 5 L bioreactor containing 3 L of M9 minimal medium with the inoculum culture to an initial OD₆₀₀ of 0.2.

-

Fed-Batch Fermentation:

-

Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of a base, e.g., NH₄OH).

-

Maintain dissolved oxygen (DO) at a desired level (e.g., 20-40%) by adjusting the agitation speed and aeration rate.

-

When the initial carbon source is depleted, initiate a feeding strategy with a concentrated solution of the carbon source.

-

-

Induction: When the OD₆₀₀ reaches a predetermined value (e.g., 20-30), add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to initiate the expression of the pathway enzymes.

-

Cultivation and Sampling: Continue the fermentation for a desired period (e.g., 48-72 hours). Collect samples periodically to monitor cell growth (OD₆₀₀) and 2,4-DHB concentration.

Purification of this compound from Fermentation Broth

-

Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

-

Supernatant Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

-

Ion-Exchange Chromatography:

-

Equilibrate a strong anion exchange column with a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Load the filtered supernatant onto the column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound 2,4-DHB using a linear gradient of a high-salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).

-

-

Fraction Analysis and Pooling: Collect fractions and analyze them for the presence of 2,4-DHB using a suitable analytical method (e.g., HPLC). Pool the fractions containing the purified compound.

-

Desalting and Concentration: Desalt the pooled fractions using dialysis or a desalting column. Concentrate the purified 2,4-DHB solution using a rotary evaporator or lyophilization.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV or refractive index (RI) detector.

-

Column: A column suitable for organic acid analysis, such as a Rezex ROA-Organic Acid H+ (8%) column (300 mm x 7.8 mm).[5]

-

Mobile Phase: An isocratic mobile phase of dilute acid, for example, 5 mM H₂SO₄.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Column Temperature: Maintain the column at an elevated temperature, for example, 60°C, to improve peak shape.

-

Sample Preparation: Centrifuge the culture sample to remove cells, and filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Create a standard curve using known concentrations of pure this compound.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, 2,4-DHB requires derivatization prior to GC-MS analysis.

-

Sample Preparation and Derivatization:

-

Lyophilize a known volume of the cell-free supernatant.

-

Perform a two-step derivatization:

-

Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample and incubate to protect the carbonyl groups.

-

Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at an elevated temperature (e.g., 70°C) to derivatize the hydroxyl and carboxyl groups.

-

-

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the derivatized compounds, for example, starting at 60°C and ramping up to 325°C.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for targeted analysis. Identification is based on the retention time and the mass spectrum of the derivatized 2,4-DHB.

Biosynthetic Pathways

The microbial production of this compound has been achieved through several engineered metabolic pathways in E. coli. A prominent example is the pathway starting from the central metabolite L-homoserine.

In this pathway, L-homoserine, an intermediate in amino acid biosynthesis, undergoes deamination catalyzed by a homoserine transaminase to yield 2-oxo-4-hydroxybutyrate (OHB). Subsequently, OHB is reduced to 2,4-DHB by an OHB reductase. This pathway has been a key focus for metabolic engineering efforts to achieve high-titer production of 2,4-DHB.[1] Other innovative pathways have also been developed, including those that utilize methanol (B129727) and glucose as co-substrates. In one such pathway, methanol is oxidized to formaldehyde, which is then condensed with pyruvate (B1213749) to form a key intermediate that is subsequently converted to 2,4-DHB.

Applications and Future Perspectives

This compound is a versatile platform chemical with a range of potential applications. A significant application is its use as a precursor for the chemical synthesis of 2-hydroxy-4-(methylthio)butyrate (HMTB), an important methionine analog used in animal nutrition. Furthermore, its bifunctional nature, possessing both hydroxyl and carboxyl groups, makes it an attractive monomer for the synthesis of novel biodegradable polymers.

The ongoing research into optimizing microbial production processes and exploring new synthetic routes will likely expand the accessibility and economic viability of 2,4-DHB. This, in turn, is expected to open up new avenues for its application in the chemical, pharmaceutical, and materials science industries, positioning it as a key player in the transition towards a more sustainable bio-based economy.

References

- 1. Construction of a synthetic metabolic pathway for the production of 2,4-dihydroxybutyric acid from homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. This compound | C4H8O4 | CID 192742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB021980) - FooDB [foodb.ca]

- 5. Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dihydroxybutanoic Acid: A Technical Guide

This guide provides a detailed overview of the available spectroscopic data for 2,4-dihydroxybutanoic acid, a molecule of interest in biochemical and pharmaceutical research. The information is intended for researchers, scientists, and professionals in drug development, presenting key data in a structured format alongside methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the available experimental and predicted spectroscopic data for this compound. It is important to note that experimental data for this compound is not extensively available in public databases.

Table 1: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Status | Details |

| Experimental Data | No experimental 1H NMR data for this compound was found in the searched scientific literature and databases. |

| Predicted Data | Predicted 1H NMR spectra are available in databases such as the Natural Products Magnetic Resonance Database (NP-MRD). Researchers should consult these resources with the understanding that the data is theoretical. |

Table 2: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Status | Details |

| Experimental Data | An experimental 13C NMR spectrum is noted in the SpectraBase database (acquired on a Jeol GX-400 instrument)[1]; however, the specific chemical shift values are not publicly detailed. |

| Predicted Data | Predicted 13C NMR spectra are available in databases such as the Natural Products Magnetic Resonance Database (NP-MRD). |

Table 3: Infrared (IR) Spectroscopy Data

| Status | Details |

| Experimental Data | No experimental IR spectroscopy data for this compound was found in the searched scientific literature and databases. |

| Expected Absorptions | Based on its structure, the IR spectrum of this compound is expected to show characteristic broad O-H stretching from the hydroxyl and carboxylic acid groups (approx. 3500-2500 cm-1), C=O stretching from the carboxylic acid (approx. 1700 cm-1), and C-O stretching (approx. 1200-1000 cm-1). |

Table 4: Mass Spectrometry (MS) Data

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The following table lists the main fragments and their relative intensities.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 103.0 | 100 |

| 104.0 | 26 |

| 129.0 | 13 |

| 131.0 | 13 |

| 219.0 | 26 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard protocols for the analysis of polar, non-volatile small molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of Deuterium Oxide, D₂O) in a standard 5 mm NMR tube. D₂O is a suitable solvent for polar compounds and will exchange with the labile protons of the hydroxyl and carboxylic acid groups, which can simplify the spectrum.

-

Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition : A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds. Solvent suppression techniques may be employed to reduce the residual HDO signal.

-

13C NMR Acquisition : A proton-decoupled 13C NMR spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of 13C.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal or external standard.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000-400 cm-1. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization : Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. A common method is silylation, where the hydroxyl and carboxylic acid groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This is typically achieved by reacting the dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is used.

-

Chromatographic Separation : The derivatized sample is injected into the GC. The separation is performed on a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to elute the derivatized analyte.

-

Mass Spectrometry : As the analyte elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common ionization method, where the molecules are fragmented by a high-energy electron beam. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

-

Data Analysis : The resulting mass spectrum shows the parent ion (if stable enough to be observed) and a characteristic fragmentation pattern that can be used for structural elucidation and identification by comparison to spectral libraries.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2,4-Dihydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybutanoic acid is a molecule of interest in various scientific fields, including as a precursor for biodegradable polymers and a potential biomarker. A thorough understanding of its thermal stability and degradation profile is crucial for its application in drug development, manufacturing, and formulation, ensuring product quality, safety, and efficacy. This technical guide outlines a comprehensive approach to characterizing the thermal properties of this compound. Due to a lack of publicly available, specific experimental data on this molecule, this document provides a detailed, recommended framework for conducting thermal stability and forced degradation studies, in line with established scientific principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH).

Introduction

This compound (DHBA) is a short-chain hydroxy acid.[1] Its chemical structure, featuring both a carboxylic acid and two hydroxyl groups, suggests a propensity for various chemical reactions, including thermal decomposition. Characterizing the thermal stability of DHBA is a critical step in its development as a pharmaceutical ingredient or its use in biomedical applications. This involves determining the temperatures at which it begins to degrade, the nature of this degradation, and the identity of the resulting products. Such information is vital for defining appropriate storage conditions, manufacturing processes, and predicting its shelf-life.

This guide will detail the recommended experimental protocols for a comprehensive thermal stability and degradation analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₄ | [2] |

| Molecular Weight | 120.10 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 1518-62-3 | [2] |

Recommended Experimental Protocols for Thermal Analysis

A comprehensive evaluation of the thermal stability of this compound should involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a substance.

3.1.1. Experimental Protocol for TGA

A general protocol for the TGA analysis of this compound is as follows:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert crucible (e.g., alumina (B75360) or platinum).[3] Given the potential for hygroscopicity in molecules with multiple hydroxyl groups, it is advisable to handle and load the sample in a controlled low-humidity environment (e.g., a glovebox) to minimize the influence of absorbed water on the initial mass.

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 25 °C) for a sufficient time to stabilize.

-

Heat the sample from 25 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3]

-

-

Data Collection: Continuously record the sample mass as a function of temperature. The data is typically presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition.

3.2.1. Experimental Protocol for DSC

A general protocol for the DSC analysis of this compound is as follows:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[4] Sealing the pan is crucial to prevent the evaporation of the sample or its degradation products.

-

Atmosphere: A purge of inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected melting and decomposition points.

-

-

Data Collection: Record the heat flow as a function of temperature. Endothermic and exothermic events are observed as peaks on the DSC thermogram.

Hypothetical Thermal Degradation Profile

While specific data for this compound is not available, a hypothetical degradation profile can be proposed based on the thermal behavior of similar short-chain hydroxy acids like lactic acid and glycolic acid.[5][6]

Table 2: Illustrative TGA Data for a Short-Chain Hydroxy Acid (Not this compound)

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 150 | ~1-5% | Loss of adsorbed water |

| 150 - 250 | ~30-50% | Initial decomposition (e.g., dehydration, lactonization) |

| 250 - 400 | ~40-60% | Further decomposition/charring |

| > 400 | < 5% | Residual char |

Table 3: Illustrative DSC Data for a Short-Chain Hydroxy Acid (Not this compound)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 80 - 90 | 95 - 105 | 100 - 150 |

| Decomposition | 180 - 200 | 210 - 230 | (Varies) |

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Recommended Forced Degradation Conditions

According to ICH Q1A guidelines, forced degradation studies should include exposure to:[8]

-

Acidic Conditions: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Conditions: e.g., 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the drug substance.[7]

Analysis of Degradation Products

Following forced degradation, the resulting mixtures should be analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a mass spectrometry (MS) detector. This allows for the separation, identification, and quantification of the parent compound and its degradation products.

Visualizing Experimental Workflows

TGA-DSC Analysis Workflow

Caption: Workflow for TGA and DSC Analysis.

Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

A comprehensive understanding of the thermal stability and degradation profile of this compound is paramount for its successful development and application in the pharmaceutical and biomedical fields. Although specific experimental data is currently limited in the public domain, this technical guide provides a robust framework for conducting the necessary investigations. By following the detailed experimental protocols for TGA, DSC, and forced degradation studies, researchers and drug development professionals can generate the critical data needed to ensure the quality, safety, and efficacy of products containing this compound. The hypothetical data and workflows presented herein serve as a valuable reference for designing and interpreting these essential stability studies.

References

- 1. Study on high temperature degradation performance of poly (glycolic acid) and its regulation method [plaschina.com.cn]

- 2. mdpi.com [mdpi.com]

- 3. epfl.ch [epfl.ch]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmaacademias.com [pharmaacademias.com]

- 8. database.ich.org [database.ich.org]

Solubility Profile of 2,4-Dihydroxybutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dihydroxybutanoic acid. Due to a notable absence of quantitative experimental data in publicly available literature, this document focuses on predicting solubility based on the compound's chemical structure, outlines a general experimental protocol for quantitative determination, and presents a logical workflow for solvent selection.

Predicted Solubility of this compound

This compound is a short-chain carboxylic acid containing two hydroxyl groups. Its chemical structure, with a molecular formula of C4H8O4, dictates its solubility behavior. The presence of a carboxylic acid and two hydroxyl groups, all capable of hydrogen bonding, suggests a high affinity for polar solvents. Conversely, the short four-carbon chain provides some non-polar character, which may allow for limited solubility in less polar organic solvents.

There are conflicting reports regarding the water solubility of this compound. Some computational models predict a high water solubility of around 700 g/L, while other sources describe it as "practically insoluble". This discrepancy highlights the critical need for experimental verification. One source also mentions its "high water solubility" as a challenge in downstream processing from fermentation broths. Given the molecule's ability to form multiple hydrogen bonds, high solubility in water is theoretically expected.

Based on the principle of "like dissolves like," the predicted solubility of this compound in various solvent classes is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Very High | The carboxylic acid and two hydroxyl groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the polar functional groups of the molecule, though the absence of hydrogen bond donation may limit solubility compared to protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents have some polar character but are less polar than alcohols and water. Solubility is expected to be limited. |

| Esters | Ethyl Acetate | Low | While containing a polar ester group, the overall polarity is lower than that of alcohols and ketones, leading to expected poor solvation of the highly polar analyte. |

| Hydrocarbons | Hexane, Toluene | Very Low to Insoluble | These non-polar solvents cannot effectively solvate the highly polar carboxylic acid and hydroxyl groups. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound, primarily based on the shake-flask method, which is a standard and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS after derivatization, or a validated titration method)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.